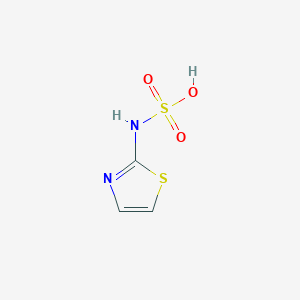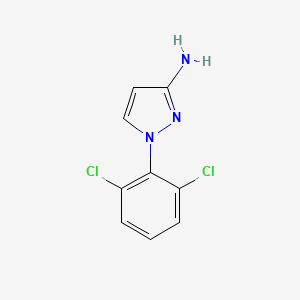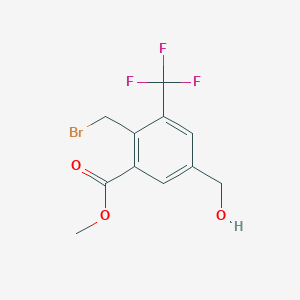
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromomethyl, hydroxymethyl, and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromomethyl group can produce various substituted derivatives.
Applications De Recherche Scientifique
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the hydroxymethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
Methyl 5-(hydroxymethyl)-3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, affecting its potential for substitution reactions.
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate: Lacks the hydroxymethyl group, influencing its solubility and hydrogen bonding capabilities.
Uniqueness
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H10BrF3O3 |
|---|---|
Poids moléculaire |
327.09 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,16H,4-5H2,1H3 |
Clé InChI |
RFWXESPGSSDTQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)CO)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

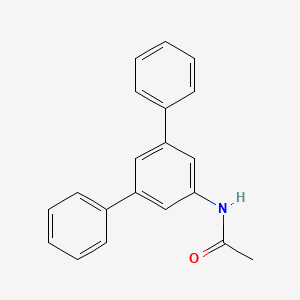
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
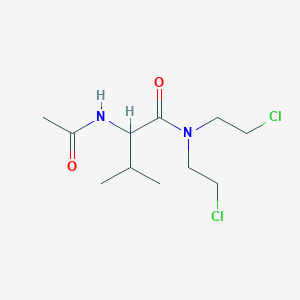

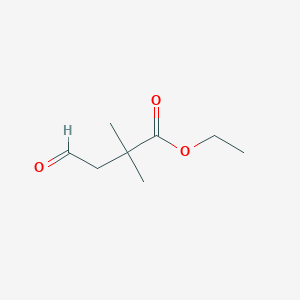
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
